Cas no 42474-60-2 (2-methyl-1,3-benzothiazole-6-carbonitrile)

2-Methyl-1,3-benzothiazole-6-carbonitrile is a heterocyclic organic compound featuring a benzothiazole core substituted with a methyl group at the 2-position and a nitrile group at the 6-position. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its nitrile functionality offers versatility for further derivatization, while the benzothiazole scaffold contributes to its stability and potential bioactivity. The compound is particularly useful in the development of fluorescent dyes, corrosion inhibitors, and bioactive molecules. High purity grades are available to ensure consistent performance in research and industrial applications.
2-methyl-1,3-benzothiazole-6-carbonitrile structure
42474-60-2 structure
Product Name:2-methyl-1,3-benzothiazole-6-carbonitrile
CAS No:42474-60-2
MF:C9H6N2S
MW:174.222340106964
CID:55574
PubChem ID:142608
Update Time:2025-05-22

2-methyl-1,3-benzothiazole-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methylbenzo[d]thiazole-6-carbonitrile
    • 2-methyl-1,3-benzothiazole-6-carbonitrile
    • 2-Methyl-6-benzothiazolecarbonitrile
    • 2-Methyl-6-cyanobenzothiazole
    • 2-Methyl-benzothiazol-6-carbonitril
    • 2-methylbenzothiazol-6-carbonitrile
    • 2-methyl-benzothiazole-6-carbonitrile
    • 6-Benzothiazolecarbonitrile,2-methyl
    • Cyano-6-methyl-2-Benzothiazol
    • EN300-122323
    • SCHEMBL6633096
    • 6-cyano-2-methylbenzothiazole
    • 6-Benzothiazolecarbonitrile, 2-methyl-
    • DTXSID40195262
    • 42474-60-2
    • AT36687
    • FT-0688483
    • AKOS016007117
    • AC-27168
    • Z1255367248
    • 6-Benzothiazolecarbonitrile,2-methyl-
    • CS-0005539
    • DA-17136
    • 6-Benzothiazolecarbonitrile,2-methyl-(9CI)
    • MDL: MFCD16619173
    • Inchi: 1S/C9H6N2S/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3
    • InChI Key: BSQUFWQEXRABMJ-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C=CC(C#N)=CC1=2

Computed Properties

  • Exact Mass: 174.02500
  • Monoisotopic Mass: 174.02516937g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 64.9Ų

Experimental Properties

  • Density: 1.30
  • Melting Point: 142-144 ºC
  • PSA: 64.92000
  • LogP: 2.47638

2-methyl-1,3-benzothiazole-6-carbonitrile Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-methyl-1,3-benzothiazole-6-carbonitrile Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:42474-60-2)2-methyl-1,3-benzothiazole-6-carbonitrile
Order Number:A904318
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:17
Price ($):1941.0
Email:sales@amadischem.com

Additional information on 2-methyl-1,3-benzothiazole-6-carbonitrile

2-Methyl-1,3-benzothiazole-6-carbonitrile (CAS 42474-60-2): A Versatile Heterocyclic Compound with Expanding Applications

2-Methyl-1,3-benzothiazole-6-carbonitrile (CAS 42474-60-2) is an important heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and broad application potential. As a derivative of benzothiazole, this compound features a methyl group at the 2-position and a cyano group at the 6-position, creating a molecular structure that offers remarkable versatility in synthetic chemistry and material science applications.

The growing interest in 2-methyl-1,3-benzothiazole derivatives stems from their diverse biological activities and functional properties. Researchers have been particularly focused on exploring the structure-activity relationships of such compounds, especially in relation to their potential as fluorescence probes and organic electronic materials. Recent studies published in journals like ACS Applied Materials & Interfaces have highlighted the compound's promising characteristics for optoelectronic applications.

From a synthetic chemistry perspective, 2-methyl-1,3-benzothiazole-6-carbonitrile serves as a valuable building block for more complex molecular architectures. Its cyano group provides an excellent handle for further functionalization through various organic transformations, including nucleophilic additions and cyclization reactions. Many pharmaceutical researchers are investigating its potential as a precursor for drug-like molecules, particularly in the development of kinase inhibitors and antimicrobial agents.

The compound's photophysical properties have become a hot topic in materials science research. With increasing demand for organic light-emitting diodes (OLEDs) and fluorescence sensors, 2-methyl-1,3-benzothiazole-6-carbonitrile derivatives are being evaluated for their emission characteristics and charge transport properties. Recent patent filings indicate growing commercial interest in these applications, particularly in the display technology sector.

In analytical chemistry, 2-methyl-1,3-benzothiazole-6-carbonitrile has shown promise as a chromatographic standard and mass spectrometry reference compound. Its well-defined fragmentation pattern and stability make it suitable for method development in HPLC and LC-MS analyses. Quality control laboratories often use it to validate analytical procedures for related benzothiazole compounds.

The synthesis of 2-methyl-1,3-benzothiazole-6-carbonitrile typically involves the condensation of appropriately substituted anilines with sulfur-containing reagents, followed by cyanation at the 6-position. Recent advances in green chemistry approaches have focused on developing more sustainable routes to such heterocycles, reducing the environmental impact of their production.

From a commercial availability standpoint, 2-methyl-1,3-benzothiazole-6-carbonitrile (CAS 42474-60-2) is supplied by several specialty chemical manufacturers in research quantities. The global market for such fine chemicals has been growing steadily, driven by increasing R&D activities in pharmaceuticals, materials science, and specialty chemicals. Current pricing trends reflect the compound's niche application status and the complexity of its synthesis.

Safety considerations for handling 2-methyl-1,3-benzothiazole-6-carbonitrile follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material. Material Safety Data Sheets (MSDS) provide detailed handling instructions for this compound.

Future research directions for 2-methyl-1,3-benzothiazole-6-carbonitrile are likely to focus on expanding its applications in molecular electronics and bioconjugation chemistry. The compound's ability to participate in click chemistry reactions and serve as a ligand in coordination chemistry makes it particularly interesting for developing new functional materials. Researchers are also exploring its potential in bioimaging applications due to its favorable fluorescence properties.

For scientists searching information about benzothiazole derivatives synthesis or heterocyclic compounds with cyano groups, 2-methyl-1,3-benzothiazole-6-carbonitrile represents an interesting case study in molecular design. Its balanced properties between aromaticity and electron-withdrawing character make it a valuable reference point in structure-property relationship studies for organic semiconductors and fluorescent tags.

The characterization of 2-methyl-1,3-benzothiazole-6-carbonitrile typically includes standard spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography studies have confirmed its molecular structure and provided insights into the packing arrangements of such nitrile-containing heterocycles in the solid state.

In terms of regulatory status, 2-methyl-1,3-benzothiazole-6-carbonitrile is not currently subject to significant restrictions in most jurisdictions. However, researchers should always verify the latest regulatory requirements before shipping or transferring the compound across international borders, as chemical regulations are subject to change.

Storage recommendations for 2-methyl-1,3-benzothiazole-6-carbonitrile include keeping the compound in a cool, dry place away from strong oxidizing agents. Most suppliers recommend storage at room temperature in tightly sealed containers to prevent moisture absorption and degradation over time.

The scientific literature contains numerous examples of 2-methyl-1,3-benzothiazole-6-carbonitrile being used as a key intermediate in medicinal chemistry programs. Its structural features are particularly valued in the design of compounds targeting protein-protein interactions and allosteric binding sites, reflecting current trends in drug discovery approaches.

For those interested in the environmental fate of such compounds, recent ecotoxicology studies have begun to examine the biodegradation pathways of benzothiazole derivatives. While 2-methyl-1,3-benzothiazole-6-carbonitrile itself has not been extensively studied in this context, related compounds show moderate persistence in aquatic systems, suggesting the need for proper disposal procedures.

In conclusion, 2-methyl-1,3-benzothiazole-6-carbonitrile (CAS 42474-60-2) represents a versatile and increasingly important compound in modern chemical research. Its unique combination of structural features and functional groups makes it valuable across multiple disciplines, from materials science to pharmaceutical development. As research into heterocyclic compounds continues to advance, the applications and significance of this particular benzothiazole derivative are likely to expand further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:42474-60-2)2-methyl-1,3-benzothiazole-6-carbonitrile
A904318
Purity:99%
Quantity:10g
Price ($):1941.0
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